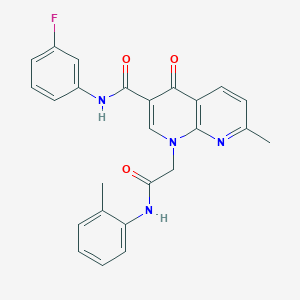
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251569-44-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22FN3O3 with a molecular weight of 397.43 g/mol. Its structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that similar naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells. For instance, compounds with similar structures have shown IC50 values ranging from 0.075 to 6.96 µM against specific kinases involved in cancer progression, suggesting potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. Similar derivatives have shown moderate to high activity against a range of bacteria and fungi. For example, certain naphthyridine derivatives were tested against standard strains and demonstrated effectiveness comparable to established antimicrobial agents like nitrofurantoin and clotrimazole .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:
- Kinase Inhibition : Many naphthyridine derivatives act as kinase inhibitors, affecting pathways crucial for tumor growth and survival.
- Apoptosis Induction : They can induce apoptosis in cancer cells through caspase activation, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study focused on a related naphthyridine derivative showed promising anticancer activity with an IC50 value of 3.105 µM against HepG2 cells. The compound was found to induce S phase cell cycle arrest and activate caspase-3 pathways, leading to increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Screening
In another study, several naphthyridine derivatives were screened for antimicrobial activity against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the naphthyridine structure enhanced activity against these pathogens .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 397.43 g/mol |
| CAS Number | 1251569-44-4 |
| Anticancer IC50 (HepG2) | 3.105 µM |
| Antimicrobial Activity | Moderate to High |
科学研究应用
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a naphthyridine core, which is significant for its biological activity. Its molecular formula is C25H21FN4O3, and it has a molecular weight of 444.5 g/mol. The fluorine atom in the structure may enhance its pharmacological properties by improving metabolic stability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to naphthyridine derivatives. For instance, derivatives exhibiting similar structural features have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In particular, compounds with similar functional groups have been reported to show minimum inhibitory concentrations (MICs) as low as 256 µg/mL against these pathogens .
Case Study: Synthesis and Testing
A study synthesized several naphthyridine derivatives and assessed their antimicrobial activities. The results indicated that modifications to the side chains significantly influenced their efficacy. The compound was found to exhibit comparable or enhanced activity relative to known antibiotics, suggesting its potential as a lead compound for further development .
Potential in Cancer Therapy
Naphthyridine derivatives have also been investigated for their anticancer properties . Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. This suggests that N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide may possess anticancer potential worth exploring .
Table: Summary of Research Findings on Applications
属性
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-15-6-3-4-9-21(15)29-22(31)14-30-13-20(23(32)19-11-10-16(2)27-24(19)30)25(33)28-18-8-5-7-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNCLOMUAGSHHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













